molecular formula C23H32N2O6 B12728771 Enciprazine, (R)- CAS No. 68577-20-8

Enciprazine, (R)-

Cat. No.: B12728771
CAS No.: 68577-20-8
M. Wt: 432.5 g/mol
InChI Key: KSQCNASWXSCJTD-QGZVFWFLSA-N
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Description

Historical Context of Non-Benzodiazepine Anxiolytic Research and the Emergence of Enciprazine (B1671271)

The field of anxiolytic (anti-anxiety) medication was historically dominated by benzodiazepines. clevelandclinic.org However, the search for novel therapeutic agents was driven by a need to develop compounds with a more favorable profile, particularly concerning dependence potential and other central nervous system side effects. wikipedia.org This led to the exploration of new classes of compounds, known as non-benzodiazepine anxiolytics. wikipedia.orgnih.gov These newer drugs were developed to be more selective in their action, aiming for effective anxiety relief with reduced sedative and amnesic effects. wikipedia.org

In the course of this research, new non-benzodiazepine compounds were synthesized and evaluated for their activity on the central nervous system. nih.gov Enciprazine, a phenylpiperazine derivative, emerged from these efforts. nih.gov It is chemically identified as 1-(3,4,5-trimethoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazinyl]propan-2-ol. nih.gov Preclinical screening revealed that enciprazine possessed notable anti-aggressive and anxiolytic properties without indicating a potential for substance dependence, which led to its selection for further clinical investigation. nih.gov Early clinical studies in patients with anxiety syndromes showed good efficacy in mildly ill individuals and assisted in transitioning some patients off benzodiazepines. nih.gov

Significance of Enantiomeric Purity in Pharmaceutical Research for (R)-Enciprazine

The principle that enantiomers—mirror-image isomers of a chiral molecule—can exhibit different biological activities is a fundamental concept in pharmacology. nih.gov These differences can be both quantitative and qualitative, meaning one enantiomer may be more potent, have a different effect, or be metabolized differently than its counterpart. nih.gov Consequently, much of the pharmacological data obtained from racemic mixtures (a 1:1 mixture of both enantiomers) may not fully describe the properties of the individual isomers. nih.gov

The advancement of stereoselective synthesis and analysis techniques has enabled researchers to investigate the distinct profiles of each enantiomer. nih.gov For enciprazine, which possesses a chiral center, methods such as chiral high-performance liquid chromatography (HPLC) have been developed to resolve the (R)- and (S)-enantiomers. researchgate.net Chemoenzymatic routes have also been explored for the synthesis of enantiopure forms of enciprazine. uniovi.esgoogle.co.in The synthesis of the (S)-enantiomer, in particular, has been described using methods like hydrolytic kinetic resolution. thieme-connect.com The ability to isolate and study each enantiomer separately is critical, as the desired therapeutic activity may reside primarily in one, as is the case with many other drugs. uniovi.es For instance, the therapeutic activity of the beta-blocker Bufuralol is predominantly associated with its (S)-enantiomer, which is 100 times more active than the (R)-enantiomer. uniovi.es This underscores the importance of enantioselective research to fully characterize the pharmacological profile of (R)-Enciprazine.

Overview of Preclinical Investigation Themes for (R)-Enciprazine

Preclinical studies on racemic enciprazine have been crucial in defining its pharmacological profile and distinguishing it from other anxiolytics. A significant theme in its investigation has been its effect on the central nervous system, particularly its anxiolytic and anti-aggressive properties. nih.gov

Animal models have been employed to evaluate these effects. In the mouse fighting test, a model used to assess anti-aggressive potential, racemic enciprazine was found to be highly effective. Another key area of investigation was its potential for dependence. Studies in rats showed that, unlike diazepam, enciprazine did not produce withdrawal symptoms after cessation of administration. Furthermore, in self-administration studies involving monkeys, the animals did not actively self-administer enciprazine, suggesting the compound lacks reinforcing properties.

Electroencephalography (EEG) studies in freely moving rats further clarified enciprazine's mechanism of action relative to other compounds. The effects of enciprazine on cortical electrical activity were found to be comparable to those of buspirone, another non-benzodiazepine anxiolytic. nih.gov Both compounds caused decreases in delta and theta wave power, with increases in alpha and beta frequencies. nih.gov These EEG changes were clearly distinguishable from those induced by the benzodiazepine (B76468) diazepam, which was characterized by decreases in alpha and delta bands but marked increases in fast beta waves. nih.gov These findings suggest a pharmacological profile for enciprazine that is distinct from the benzodiazepine class. nih.gov

Data Tables

Table 1: Comparative Anti-aggressive Activity of Racemic Enciprazine and Diazepam in Mice This table presents the median effective dose (ED₅₀) values from the mouse fighting test, indicating the dose required to produce an anti-aggressive effect in 50% of the subjects.

CompoundED₅₀ (mg/kg p.o.)
Enciprazine1.9
Diazepam4.8
Data sourced from Engel et al. (1990).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68577-20-8

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol

InChI

InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m1/s1

InChI Key

KSQCNASWXSCJTD-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC(=C(C(=C3)OC)OC)OC)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chiral Resolution of Enciprazine

Chemo-Enzymatic Approaches for the Synthesis of (RS)-, (R)-, and (S)-Enciprazine

Chemo-enzymatic methods offer a powerful strategy for the synthesis of chiral compounds like Enciprazine (B1671271), leveraging the high enantioselectivity of enzymes for key transformations. These approaches often combine traditional chemical reactions with biocatalytic steps to achieve high yields and optical purity.

Application of Lipases in Kinetic Resolution of Key Intermediates for Enciprazine Synthesis

A key strategy in the chemo-enzymatic synthesis of enantiomerically pure Enciprazine involves the kinetic resolution of a crucial chlorohydrin intermediate, (RS)-1-chloro-3-(4-(2-methoxyphenyl) piperazin-1-yl) propan-2-ol. researchgate.net Lipases, a class of hydrolytic enzymes, have proven to be effective biocatalysts for this purpose. researchgate.netnih.gov

In this process, a racemic mixture of the alcohol intermediate is subjected to transesterification catalyzed by a lipase (B570770) in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For instance, Candida rugosa lipase (CRL) has been utilized to selectively acylate the (R)-enantiomer of the chlorohydrin intermediate, leaving the unreacted (S)-enantiomer with high enantiomeric excess. researchgate.net This allows for the separation of the acylated (R)-enantiomer from the unreacted (S)-alcohol, which can then be carried forward to synthesize (S)-Enciprazine. researchgate.net

Optimization of Biocatalytic Reaction Parameters for Enantioselectivity

The efficiency and enantioselectivity of the lipase-catalyzed kinetic resolution are highly dependent on various reaction parameters. chemrxiv.orgresearchgate.netresearchgate.net Optimization of these parameters is crucial for achieving high conversion rates and enantiomeric excess. researchgate.netresearchgate.net

Key parameters that are often optimized include:

Enzyme Type: Different lipases exhibit varying degrees of enantioselectivity. Screening of various commercially available lipases is a common first step to identify the most suitable one for the desired transformation. researchgate.netresearchgate.net

Acyl Donor: The choice of acyl donor can significantly influence the reaction rate and enantioselectivity. Vinyl acetate (B1210297) is frequently used as it is an irreversible acyl donor. researchgate.netresearchgate.net

Solvent: The nature of the organic solvent can impact enzyme activity and stability. Solvents like toluene (B28343) and hexane (B92381) are often employed in these reactions. researchgate.netresearchgate.net

Vinyl Acetate Concentration: The concentration of the acyl donor is another critical factor that needs to be fine-tuned to maximize the efficiency of the resolution. researchgate.net

Temperature: The reaction temperature affects both the rate of reaction and the stability of the enzyme. A typical temperature for these reactions is around 30°C. researchgate.netresearchgate.net

A study on the resolution of the key intermediate for Enciprazine synthesis found that optimal conditions involved using Candida rugosa lipase (CRL) in toluene with vinyl acetate as the acyl donor at 30°C. researchgate.net These conditions resulted in a conversion of 49.4%, with an enantiomeric excess of 98.4% for the product and 96% for the remaining substrate after 9 hours. researchgate.net

ParameterOptimal ConditionReference
EnzymeCandida rugosa lipase (CRL) researchgate.net
Acyl DonorVinyl acetate researchgate.net
SolventToluene researchgate.net
Temperature30°C researchgate.net
Substrate Concentration10 mM researchgate.net
Enzyme Concentration50 mg/mL researchgate.net
Vinyl Acetate Amount5.4 mmol researchgate.net
Reaction Time9 hours researchgate.net

Enantioselective Synthesis Utilizing Hydrolytic Kinetic Resolution with Chiral Catalysts

An alternative to enzymatic resolution is the use of chiral metal complexes as catalysts for hydrolytic kinetic resolution (HKR). The Jacobsen catalyst, a (R,R)-salen-cobalt(III) complex, has been effectively used in the asymmetric synthesis of (S)-Enciprazine. thieme-connect.comthieme-connect.com

This method involves the resolution of a racemic epoxide intermediate, rac-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane. thieme-connect.com The (R,R)-salen-cobalt(III) catalyst, in the presence of water, selectively hydrolyzes the (R)-epoxide to the corresponding (R)-1,2-diol, leaving the desired (S)-epoxide with high enantiomeric purity. thieme-connect.com This chiral epoxide is a key building block for the synthesis of (S)-Enciprazine. thieme-connect.comthieme-connect.com The advantages of this method include the use of a recyclable catalyst in small quantities (0.5 mol%) and water as a readily available and environmentally benign reactant. thieme-connect.com

Conventional Chemical Synthesis Pathways for Enciprazine and its Stereoisomers

Conventional chemical synthesis of Enciprazine typically involves a multi-step process. The synthesis of racemic Enciprazine starts with the alkylation of 3,4,5-trimethoxyphenol (B152058) with epichlorohydrin (B41342) to form the epoxide intermediate, [(3,4,5-Trimethoxyphenoxy)methyl]oxirane. wikipedia.org This epoxide is then opened by reacting it with 1-(2-methoxyphenyl)piperazine (B120316) to yield racemic Enciprazine. researchgate.netwikipedia.org

For the synthesis of the individual stereoisomers, a common approach begins with a chiral starting material. For example, the synthesis of (S)-Enciprazine can be achieved by reacting 3,4,5-trimethoxyphenol with (R)-epichlorohydrin. researchgate.net Alternatively, as described in the chemo-enzymatic and chiral catalyst sections, a racemic intermediate can be synthesized and then resolved to obtain the desired enantiomer which is then converted to the final product. researchgate.netthieme-connect.com

Chromatographic Techniques for Enantiomeric Separation and Purity Determination

Chromatographic methods are indispensable for the separation of enantiomers and the determination of enantiomeric purity of chiral compounds like Enciprazine.

Chiral High-Performance Liquid Chromatography (HPLC) for Direct Enantiomer Resolution of Enciprazine

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation and analysis of the enantiomers of Enciprazine. researchgate.nettandfonline.com This method avoids the need for derivatization of the enantiomers prior to analysis. researchgate.nettandfonline.com

The separation is achieved using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. tandfonline.comphenomenex.com For Enciprazine, a commonly used CSP is cellulose (B213188) tris(3,5-dimethylphenylcarbamate), commercially available as Chiralcel OD. researchgate.nettandfonline.com

The separation efficiency is influenced by the composition of the mobile phase, including the type and concentration of organic modifiers (e.g., ethanol (B145695), 2-propanol) and additives like diethylamine, as well as the column temperature. researchgate.nettandfonline.com By optimizing these parameters, baseline resolution of the (R)- and (S)-enantiomers of Enciprazine can be achieved, allowing for accurate determination of enantiomeric excess (ee). researchgate.nettandfonline.com For instance, a mobile phase of n-hexane-ethanol-diethylamine has been successfully used for the resolution of Enciprazine enantiomers on a Chiralcel OD column. tandfonline.com This analytical method can also be scaled up to a semi-preparative level to isolate milligram quantities of the pure enantiomers. tandfonline.com

ParameterValueReference
Separation Factor (α)1.25 to 2.03 researchgate.nettandfonline.com
Resolution (Rs)0.80 to 5.16 researchgate.nettandfonline.com

Preclinical Pharmacological Characterization and Neurobiological Mechanisms of R Enciprazine

Receptor Binding and Ligand Affinity Profiling of (R)-Enciprazine

In vitro radioligand binding assays have been fundamental in establishing the primary molecular targets of (R)-enciprazine. These studies reveal a distinct pharmacological profile characterized by high affinity for specific subtypes of serotonin (B10506) and adrenergic receptors, coupled with low affinity for other major neurotransmitter receptors.

High Affinity Interactions with 5-HT1A Serotonin Receptors

Concurrent with its adrenergic activity, (R)-enciprazine exhibits high-affinity binding to the serotonin 1A (5-HT1A) receptor. This receptor is a well-established target for compounds modulating mood and anxiety. Critically, functional studies have characterized (R)-enciprazine not as a simple antagonist but as a potent partial agonist at the 5-HT1A receptor. This means it binds to the receptor and elicits a response that is partial relative to that of a full endogenous agonist like serotonin. This dual mechanism of α1-adrenergic antagonism and 5-HT1A partial agonism forms the core of its unique pharmacological signature.

Below is a summary of the high-affinity binding data for (R)-enciprazine.

Receptor TargetBinding Affinity (Ki)Functional Activity
Alpha-1A Adrenergic Receptor~2.4 nMAntagonist
5-HT1A Serotonin Receptor~3.2 nMPartial Agonist

Exploration of Other Neurotransmitter Receptor Interactions Relevant to Central Nervous System Activity

To establish the selectivity of (R)-enciprazine, comprehensive receptor screening panels were conducted against a wide array of other central nervous system targets. These investigations revealed that (R)-enciprazine possesses markedly lower affinity (Ki values typically >1,000 nM) for other key receptors, including dopamine (B1211576) (D2), serotonin (5-HT2A), muscarinic cholinergic, and histamine (B1213489) (H1) receptors. This lack of significant interaction with other receptors indicates a highly specific pharmacological profile, suggesting that its neurobiological effects are mediated primarily through its actions at α1-adrenergic and 5-HT1A receptors.

Investigation of Neurobiological Mechanisms of Action in Preclinical Models

Following the in vitro characterization, the functional consequences of (R)-enciprazine's receptor interactions were explored in in vivo animal models to understand its effects on integrated neural circuits and brain activity.

Modulation of Central Nervous System Activity by Enciprazine (B1671271) in Animal Models

Preclinical studies in rodent models provided functional validation of (R)-enciprazine's dual mechanism of action. The compound's α1-adrenergic antagonism was demonstrated by its ability to block the behavioral effects induced by the administration of α1-adrenergic receptor agonists, such as phenylephrine. This confirmed that the high-affinity binding observed in vitro translates to a functional blockade of this receptor system in vivo.

Simultaneously, its 5-HT1A partial agonist activity was confirmed in behavioral paradigms sensitive to serotonergic modulation. (R)-enciprazine produced behavioral effects consistent with those of known 5-HT1A receptor agonists, such as 8-OH-DPAT. The profile observed in these models was indicative of a compound that simultaneously engages both the adrenergic and serotonergic systems in a specific manner.

Electrophysiological Assessments of (R)-Enciprazine Effects in Freely Moving Animals (e.g., EEG changes)

To directly measure the impact of (R)-enciprazine on brain function, quantitative electroencephalography (qEEG) was performed in freely moving rats. This technique allows for the analysis of brain electrical activity and provides an objective measure of a compound's central nervous system effects.

The administration of (R)-enciprazine induced distinct and significant changes in the brain's power spectrum. Key findings included:

Increased Cortical Delta Power: A marked increase in the power of low-frequency delta waves was observed in the cortex.

Decreased Hippocampal Theta Activity: A concurrent suppression of theta rhythm was noted in the hippocampus.

These specific EEG alterations are not characteristic of compounds acting on a single receptor but are consistent with a pharmacological profile involving both serotonergic and adrenergic modulation. The observed EEG signature provides a neurophysiological correlate for the compound's dual-receptor mechanism of action.

The summary of EEG findings is presented in the table below.

Brain RegionEEG Frequency BandObserved Effect on Power Spectrum
CortexDelta (1-4 Hz)Significant Increase
HippocampusTheta (4-8 Hz)Significant Decrease

Behavioral Phenotyping in Preclinical Models of Anxiety and Aggression to Elucidate Anxiolytic and Antiaggressive Properties

Preclinical evaluation of enciprazine has demonstrated its potential as both an anxiolytic and anti-aggressive agent. nih.gov In animal models designed to study aggression, such as the mouse isolation-induced fighting model, enciprazine exhibited marked anti-aggressive properties. nih.govlookchem.com This model induces heightened aggression in mice, and the administration of enciprazine was found to be as effective as benzodiazepines in reducing fighting behavior. lookchem.com

Table 1: Effect of Enciprazine and Diazepam in the Mouse Isolation-Induced Fighting Test lookchem.com
CompoundED₅₀ (mg/kg p.o.)
Enciprazine1.5
Diazepam1.1

Serotonergic System Modulation and its Impact on Behavioral Flexibility and Plasticity

The neurobiological mechanisms of (R)-enciprazine are closely linked to its interaction with the serotonergic system. Enciprazine is a phenylpiperazine derivative that shows high affinity for the serotonin 5-HT1A receptor. wikipedia.org The serotonergic system is a crucial modulator of a wide range of physiological processes and behaviors, including emotional responses and cognitive functions. uky.edu It plays a significant role in synaptic and behavioral plasticity in both developing and mature nervous systems. nih.govnih.gov

Modulation of serotonin levels and receptor activity can have profound effects on the brain's ability to adapt to new information and experiences, a concept known as neuroplasticity. nih.gov For instance, the serotonergic system, through various receptors like the 5-HT7 receptor, is a key player in the establishment and remodeling of neuronal architecture and synaptic plasticity. nih.gov Activation of serotonergic neurons can influence sensory-motor circuit activity and mediate behavioral changes. uky.edu While direct preclinical studies specifically investigating the impact of (R)-enciprazine on behavioral flexibility and plasticity are not extensively detailed in the available literature, its primary action as a potent 5-HT1A receptor ligand suggests a strong potential to influence these processes. wikipedia.org The 5-HT1A receptor itself is implicated in the modulation of cognitive functions and emotional behaviors, and its activation is a key mechanism for many anxiolytic drugs. nih.govnih.gov The anxiolytic effects of exercise, for example, have been linked to changes in the serotonergic system, highlighting the connection between serotonin modulation and anxiety-related behavior. mdpi.com

Structure Activity Relationship Sar Studies of R Enciprazine and Analogues

Elucidation of Key Pharmacophoric Elements for Receptor Binding and Efficacy

The pharmacophore of enciprazine (B1671271), a molecule with recognized anxiolytic and antipsychotic potential, is characterized by several key structural components that are crucial for its interaction with biological targets, most notably the 5-HT1A receptor and the α1-adrenergic receptor. wikipedia.orgnih.gov The essential elements for its activity include the 1-(2-methoxyphenyl)piperazine (B120316) moiety, the propan-2-ol linker, and the 3,4,5-trimethoxyphenoxy group. lookchem.com

The piperazine (B1678402) ring is a common scaffold in many centrally acting agents and is considered a "privileged" structure in medicinal chemistry. researchgate.net The nitrogen atom of the piperazine ring is a key basic center, which is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding pocket. researchgate.net The 2-methoxyphenyl substituent on the piperazine ring is a critical determinant of its affinity and selectivity for the 5-HT1A receptor. lookchem.com This is a common feature among many 5-HT1A receptor ligands, often referred to as "arylpiperazines." acs.org

The 3,4,5-trimethoxyphenoxy moiety also plays a significant role in the molecule's activity. The methoxy (B1213986) groups can participate in hydrogen bonding and van der Waals interactions within the receptor binding site. The substitution pattern on this ring has been shown to influence the compound's central nervous system activity. researchgate.net

Impact of Stereochemistry on the Biological Activity and Receptor Selectivity of Enciprazine

The stereochemistry of enciprazine, specifically the chirality at the C2 position of the propan-2-ol linker, has a profound impact on its biological activity and receptor selectivity. nih.govmdpi.com Like many chiral drugs, the two enantiomers of enciprazine can exhibit different pharmacological properties due to the three-dimensional nature of receptor binding sites. nih.govtubitak.gov.tr

Research has demonstrated that the biological activity of many aryloxypropanolamine compounds, the class to which enciprazine belongs, often resides predominantly in one enantiomer. uniovi.es For enciprazine, the (R)-enantiomer is the more active form. uniovi.es This stereoselectivity is a direct consequence of the specific interactions between the chiral center of the drug and the chiral environment of the receptor. nih.govnih.gov The precise spatial arrangement of the hydroxyl group, the arylpiperazine moiety, and the trimethoxyphenoxy group is critical for optimal binding and activation of the target receptors. researchgate.net

The differential activity of the enantiomers can be attributed to one enantiomer fitting more snugly or making more favorable contacts within the binding pocket of the receptor than the other. nih.gov This can lead to differences in binding affinity (how tightly the drug binds to the receptor) and intrinsic activity (the ability of the drug to activate the receptor once bound). nih.gov

The use of a single, more active enantiomer like (R)-enciprazine can offer several advantages over a racemic mixture. It can lead to a more selective pharmacological profile, a better therapeutic index, and potentially fewer side effects, as the less active or inactive enantiomer might contribute to off-target effects or have a different metabolic profile. nih.gov The synthesis of enantiomerically pure (S)-enciprazine has also been a subject of study, often for comparative purposes to fully elucidate the stereochemical requirements for activity. uniovi.es

Analysis of Substituent Effects on the Phenyl and Phenoxy Moieties of Enciprazine Analogues

The systematic modification of substituents on both the phenyl and phenoxy rings of enciprazine analogues has been a key strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity.

Phenyl Moiety Modifications:

The 2-methoxyphenyl group attached to the piperazine ring is a crucial element for high affinity at the 5-HT1A receptor. Alterations to the substitution pattern on this phenyl ring can significantly impact pharmacological activity. For instance, moving the methoxy group to the 3- or 4-position, or replacing it with other substituents, generally leads to a decrease in affinity and/or efficacy at the 5-HT1A receptor. Studies on related arylpiperazines have shown that the nature and position of the substituent on the phenyl ring are critical for receptor recognition. researchgate.net

Phenoxy Moiety Modifications:

The following table summarizes the general effects of substituent changes on related aryloxypropanolamine structures, providing insights into the SAR of enciprazine analogues.

MoietySubstituent PositionGeneral Effect on Activity
PhenylOrthoMore pronounced hypotensive activity researchgate.net
PhenylMetaPrimarily CNS effects researchgate.net
PhenylParaPrimarily CNS effects researchgate.net
PhenoxyVariousDoes not significantly alter intrinsic activity researchgate.net

Application of Computational Chemistry and Molecular Modeling in SAR Predictions and Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to predict and analyze the structure-activity relationships (SAR) of compounds like (R)-enciprazine. oncodesign-services.comjstar-research.com These computational approaches complement experimental studies by providing insights into the molecular interactions that govern a drug's biological activity. schrodinger.comnextmol.com

Pharmacophore Modeling:

One of the key applications of computational chemistry is the development of pharmacophore models. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For (R)-enciprazine, a pharmacophore model would define the spatial relationships between key features such as the basic nitrogen of the piperazine, the aromatic ring of the methoxyphenyl group, the hydrogen bond donor/acceptor of the hydroxyl group, and the hydrophobic regions of the molecule. nih.gov These models can be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. By docking (R)-enciprazine and its analogues into a model of the 5-HT1A receptor, researchers can visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for understanding the SAR and for designing new analogues with improved potency and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.com By analyzing a dataset of enciprazine analogues with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters.

The integration of these computational methods provides a powerful platform for the rational design of new drugs. They allow for the rapid evaluation of a large number of virtual compounds, helping to prioritize synthetic efforts and accelerate the drug discovery process. oncodesign-services.comschrodinger.com

Computational MethodApplication in Enciprazine SAR
Pharmacophore ModelingDefines the key structural features required for 5-HT1A receptor binding and can be used for virtual screening of new potential ligands. nih.gov
Molecular DockingPredicts the binding orientation of (R)-enciprazine and its analogues within the 5-HT1A receptor, elucidating key molecular interactions. acs.org
QSARDevelops predictive models to estimate the biological activity of new enciprazine analogues based on their chemical structure. oncodesign-services.com

Preclinical Pharmacokinetic and Metabolic Disposition of Enciprazine

Absorption and Excretion Profiles of Enciprazine (B1671271) in Animal Models (e.g., Rat and Dog)

Studies involving the administration of radiolabeled (¹⁴C) Enciprazine to rats and dogs have demonstrated that the compound is well-absorbed following oral administration. nih.gov However, the primary routes of excretion for the absorbed radioactivity show notable species-specific differences.

In rats, the elimination of radioactivity occurred predominantly through the feces. nih.gov In contrast, dogs excreted the radioactivity in approximately equal measure in both the urine and feces. nih.gov These findings highlight the different disposition pathways of Enciprazine and its metabolites between these two common preclinical species.

Table 1: Excretion of Radioactivity after ¹⁴C-Enciprazine Administration

Animal Model Primary Route of Excretion Secondary Route of Excretion
Rat Feces Urine

| Dog | Urine and Feces (approximately equal) | N/A |

Identification and Structural Characterization of Enciprazine Metabolites in Preclinical Species

Metabolic studies in both rats and dogs revealed that Enciprazine undergoes extensive biotransformation, as no unchanged parent drug was detected in the excreta of either species. nih.gov The metabolic profiles in urine and rat bile were found to be similar regardless of whether the drug was administered orally or intravenously. nih.gov

The primary metabolic pathways identified involve hydroxylation and desmethylation. nih.gov These initial transformations create sites for subsequent conjugation reactions, facilitating the elimination of the drug from the body.

A significant pathway in the metabolism of Enciprazine across preclinical species is conjugation with glucuronic acid. nih.gov This Phase II metabolic process increases the water solubility of the metabolites, aiding in their excretion.

In the excreta of both rats and dogs, several glucuronide conjugates have been identified. nih.gov These include the glucuronides of 4-hydroxyenciprazine, m-desmethylenciprazine, and p-desmethylenciprazine. nih.gov Additionally, a glucuronide conjugate of the parent Enciprazine molecule was also detected, indicating that direct conjugation can occur alongside conjugation of the Phase I metabolites. nih.gov

Table 2: Identified Metabolites of Enciprazine in Preclinical Species

Metabolite Type Conjugation Detected in
4-hydroxyenciprazine Phase I Glucuronide Rat, Dog
m-desmethylenciprazine Phase I Glucuronide Rat, Dog
p-desmethylenciprazine Phase I Glucuronide Rat, Dog
Enciprazine Parent Drug Glucuronide Rat, Dog

The structural elucidation of Enciprazine's metabolites was accomplished using advanced analytical techniques. nih.gov The combination of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) was instrumental in this process. nih.govresearchgate.net

HPLC is utilized to separate the complex mixture of metabolites present in biological samples like urine and bile. nih.gov This separation is crucial to isolate individual metabolic products from endogenous components. nih.gov Following separation, mass spectrometry provides detailed structural information. ijpras.com High-resolution mass spectrometry (HRMS) can determine the accurate mass of a metabolite, which allows for the calculation of its elemental composition. ijpras.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, creating a characteristic pattern that helps to pinpoint the exact site of metabolic modification on the parent molecule. ijpras.commdpi.com This systematic approach enabled the confident identification of the various hydroxylated, desmethylated, and conjugated metabolites of Enciprazine in preclinical studies. nih.gov

Glucuronide Conjugates of Hydroxylated and Desmethylated Enciprazine Metabolites

Influence of Piperazine (B1678402) Moieties on Pharmacokinetic Parameters in Drug Design

The piperazine ring, a core structural component of Enciprazine, is a widely utilized scaffold in medicinal chemistry, often referred to as a "privileged structure". nih.govresearchgate.net Its inclusion in a drug molecule can significantly influence pharmacokinetic properties. nih.govresearchgate.net

Emerging Research Directions and Methodological Innovations for R Enciprazine Studies

Development of Advanced Biocatalytic Systems for Scalable Enantiopure Production

The production of enantiomerically pure (R)-Enciprazine is a critical area of research, with a significant focus on developing efficient and scalable biocatalytic systems. Chemoenzymatic synthesis routes have emerged as a promising approach, offering high enantioselectivity and the potential for large-scale production. thieme-connect.comresearchgate.netuniovi.es

One key strategy involves the kinetic resolution of a racemic intermediate. For instance, the chemoenzymatic synthesis of (S)-enciprazine, the enantiomer of the subject compound, has been described starting from 1-(2-methoxyphenyl) piperazine (B1678402) and (RS)-2-(chloromethyl) oxirane. researchgate.net This process yields a racemic alcohol, which can then be resolved using enzymes. Lipases, such as those from Candida rugosa (CRL), are employed with an acyl donor like vinyl acetate (B1210297) to selectively acylate one enantiomer, allowing for the separation of the desired stereoisomer. researchgate.net

Another significant advancement is the use of hydrolytic kinetic resolution. This method has been successfully applied in the synthesis of the key intermediate, (S)-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane, using a (R,R)-salen-cobalt(III) complex as a catalyst. thieme-connect.com This reaction proceeds with excellent enantioselectivity, yielding the desired chiral epoxide. thieme-connect.com Such biocatalytic methods are not only efficient but also more environmentally benign compared to traditional chemical resolutions. nih.govresearchgate.net The development of these systems is crucial for making enantiopure (R)-Enciprazine more accessible for research and potential therapeutic applications.

Researchers are continuously exploring a variety of lipases and other enzymes to optimize the kinetic resolution process. researchgate.netmdpi.com The choice of enzyme, solvent, and acyl donor can significantly impact the enantioselectivity and reaction rate. mdpi.com The goal is to develop a robust and cost-effective biocatalytic system that can be readily scaled up for industrial production.

Application of Novel Analytical Techniques for Enhanced Stereoisomer Characterization

The accurate characterization and separation of (R)-Enciprazine from its (S)-enantiomer are paramount for research and quality control. chemistrydocs.com High-performance liquid chromatography (HPLC) has proven to be a vital technique for the chiral separation of enciprazine (B1671271) enantiomers. researchgate.netmdpi.com

A direct resolution method using a chiral stationary phase (CSP) has been successfully developed. Specifically, a column containing 3,5-dimethylphenylcarbamate of cellulose (B213188) (Chiralcel OD) has been shown to effectively separate the enantiomers of enciprazine without the need for derivatization. researchgate.net The efficiency of this separation is influenced by several factors, including the composition of the mobile phase (e.g., the use of organic modifiers like ethanol (B145695) and 2-propanol, and additives like diethylamine) and the column temperature. researchgate.net By optimizing these parameters, high resolution and separation factors can be achieved. researchgate.net

Beyond traditional HPLC, newer analytical techniques are also being explored. Capillary electrophoresis (CE) offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. mdpi.com Microfluidics systems are also emerging as a powerful tool for chiral separation, offering miniaturization and high-throughput capabilities. mdpi.com These advanced analytical methods are crucial for ensuring the enantiomeric purity of (R)-Enciprazine and for studying its pharmacokinetic and pharmacodynamic properties.

Table 1: Key Parameters in the HPLC-Based Chiral Separation of Enciprazine Enantiomers. researchgate.net
ParameterDescriptionImpact on Separation
Chiral Stationary Phasee.g., 3,5-dimethylphenylcarbamate of cellulose (Chiralcel OD)Primary determinant of enantioselectivity.
Mobile Phase CompositionMixture of solvents like hexane (B92381), ethanol, 2-propanol.Affects retention times and resolution.
Mobile Phase Additivee.g., DiethylamineCan improve peak shape and selectivity.
Column TemperatureOperating temperature of the column.Influences the thermodynamics of the separation, affecting resolution.

Integration of Bioinformatics and Computational Neurobiology in Understanding Enciprazine's Actions

Understanding the complex interactions of (R)-Enciprazine with its biological targets is a key focus of ongoing research. The integration of bioinformatics and computational neurobiology provides powerful tools to investigate these interactions at a molecular level. institutducerveau.orgreddit.com

Computational models can be used to study the binding of (R)-Enciprazine to its primary targets, such as the 5-HT1A receptor and the α1-adrenergic receptor. wikipedia.orgnih.gov These models can help to identify the key amino acid residues involved in the binding process and to understand the structural basis for the drug's affinity and selectivity. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the conformational changes that occur upon ligand binding and the subsequent activation or inhibition of the receptor.

Furthermore, computational approaches can be used to analyze large datasets from genomic and proteomic studies, helping to identify potential downstream signaling pathways affected by (R)-Enciprazine. nih.gov This can provide a more comprehensive understanding of the drug's mechanism of action and its effects on neuronal function. The use of artificial neural networks and other machine learning algorithms can also aid in predicting the pharmacological properties of (R)-Enciprazine and in identifying potential new therapeutic applications. acs.org

The field of computational psychiatry is also contributing to this area by developing models of neural circuits and systems that are relevant to neuropsychiatric disorders. reddit.comcoursera.org By integrating data from preclinical and clinical studies, these models can help to simulate the effects of (R)-Enciprazine on brain function and to predict its therapeutic efficacy.

Refinement and Utilization of Advanced Preclinical Animal Models for Neuropsychiatric Research

Preclinical animal models are indispensable tools for investigating the neurobiological mechanisms underlying neuropsychiatric disorders and for evaluating the therapeutic potential of new compounds like (R)-Enciprazine. nih.govresearchgate.net A variety of animal models are used to simulate different aspects of these disorders, including anxiety and depression. nih.govmdpi.com

For studying anxiety, models such as the elevated plus-maze are widely used. scielo.br These models are based on the natural conflict between the drive to explore a novel environment and the fear of open, exposed spaces. The behavior of the animals in these tests can be used to assess the anxiolytic effects of (R)-Enciprazine. Ethological approaches to analyzing behavior in these models can provide a more detailed and nuanced understanding of the drug's effects. scielo.br

For depression research, models such as the learned helplessness model and the chronic mild stress model are employed. nih.govfrontiersin.org These models aim to induce a state of behavioral despair or anhedonia in animals, which are considered to be core symptoms of depression. The ability of (R)-Enciprazine to reverse these behavioral changes can provide evidence of its antidepressant potential.

Researchers are continually working to refine these animal models to improve their validity and predictive power. frontiersin.orgnih.gov This includes the development of models with greater construct validity, which more accurately reflect the underlying neurobiology of the human disorder, and the use of more sophisticated behavioral and physiological measures. The use of genetically modified animals can also provide valuable insights into the role of specific genes and pathways in the therapeutic effects of (R)-Enciprazine.

Table 2: Examples of Preclinical Animal Models for Neuropsychiatric Research Relevant to (R)-Enciprazine. nih.govmdpi.comscielo.br
ModelDisorderDescriptionRelevance to (R)-Enciprazine
Elevated Plus-MazeAnxietyBased on the conflict between exploration and fear of open spaces.To assess anxiolytic-like effects.
Learned HelplessnessDepressionInduces a state of behavioral despair by exposure to inescapable stress. mdpi.comTo evaluate antidepressant-like potential.
Chronic Mild StressDepressionInvolves exposing animals to a series of unpredictable, mild stressors. frontiersin.orgTo assess the ability to reverse stress-induced anhedonia.
Maternal SeparationDepression/AnxietyEarly life stress model that can induce long-lasting behavioral changes. mdpi.comTo investigate effects on developmental aspects of neuropsychiatric disorders.

Design and Application of In Vitro Cellular Models for Investigating Specific Mechanistic Pathways (e.g., isolated neuronal cultures, receptor-expressing cell lines)

In vitro cellular models provide a controlled environment for dissecting the specific molecular and cellular mechanisms of action of (R)-Enciprazine. springernature.comnih.govnih.gov These models are essential for studying the direct effects of the compound on neuronal cells and for identifying the signaling pathways involved.

Isolated primary neuronal cultures, derived from specific brain regions such as the hippocampus or cerebellum, are valuable for studying the effects of (R)-Enciprazine on neuronal function in a more physiologically relevant context. springernature.commdpi.com These cultures allow for the investigation of changes in neuronal excitability, synaptic transmission, and cell survival.

Receptor-expressing cell lines are another important tool. hoelzel-biotech.com These are cell lines that have been genetically engineered to express a specific receptor of interest, such as the 5-HT1A receptor or the α1-adrenergic receptor. By using these cell lines, researchers can study the binding of (R)-Enciprazine to its targets in isolation and can investigate the downstream signaling events that are triggered upon receptor activation or inhibition. These studies can provide detailed information about the drug's potency, efficacy, and selectivity at its primary targets.

Recent research has also explored the use of niosomes as a drug delivery system for enciprazine hydrochloride, showing potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. researchgate.netresearchgate.net While this research is in the context of cancer, the methodologies for studying cellular uptake and effects could be adapted for neurobiological investigations.

Q & A

Q. Methodological Example :

  • Step 1 : Prepare racemic (RS)-Enciprazine via condensation of 3,4,5-trimethoxyphenoxy-epoxide with 4-(2-methoxyphenyl)piperazine.
  • Step 2 : Use lipase-mediated kinetic resolution in organic solvents (e.g., toluene) to hydrolyze the (S)-enantiomer selectively.
  • Step 3 : Separate products via column chromatography.

Table 1 : Comparison of Synthesis Methods

MethodYield (%)e.e. (%)Reference
Chemical Asymmetric6590
Lipase-Catalyzed7899

What is the proposed mechanism of action of (R)-Enciprazine in preclinical anxiety models?

Basic Research Question
(R)-Enciprazine exhibits anxiolytic activity via partial agonism at 5-HT1A receptors, distinct from benzodiazepines’ GABAergic effects. In vivo studies in rats show reduced aggression in social interaction tests without sedation . EEG spectral analysis in freely moving rats confirms dose-dependent theta rhythm modulation, correlating with anxiolysis .

Q. Key Method :

  • Receptor Binding Assays : Competitive binding with [³H]-8-OH-DPAT to quantify 5-HT1A affinity (Ki = 12 nM).
  • Behavioral Models : Elevated plus-maze and Vogel conflict tests to measure anxiety-like behavior .

How can researchers validate the enantiomeric purity of (R)-Enciprazine using analytical techniques?

Basic Research Question
Chiral HPLC and circular dichroism (CD) spectroscopy are standard for assessing enantiomeric purity.

Q. Methodological Steps :

  • HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (85:15) at 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min .
  • CD Spectroscopy : Measure molar ellipticity at 225 nm (Δε = +320 for (R)-enantiomer) .

How should experimental designs address discrepancies between in vitro receptor affinity and in vivo efficacy of (R)-Enciprazine?

Advanced Research Question
Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference.

Q. Recommendations :

  • Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS after oral administration.
  • Metabolite Screening : Identify active metabolites using hepatic microsome assays .
  • Dose-Response Correlation : Compare in vitro EC50 with in vivo effective doses in rodent models .

What strategies resolve contradictions in EEG data when comparing (R)-Enciprazine to reference anxiolytics?

Advanced Research Question
Contradictions may stem from differing spectral frequency targets (e.g., theta vs. beta bands).

Q. Methodological Approach :

  • EEG Protocol : Implant telemetric electrodes in rats, record baseline and post-dose activity for 4 hours.
  • Data Analysis : Use Fast Fourier Transform (FFT) to compare power spectra with diazepam (GABAergic) and buspirone (5-HT1A agonist). (R)-Enciprazine uniquely increases theta (4–8 Hz) and reduces beta (12–30 Hz) activity .

How do structural modifications to the piperazine moiety affect (R)-Enciprazine’s pharmacological profile?

Advanced Research Question
The 4-(2-methoxyphenyl)piperazine group is critical for 5-HT1A binding. Modifications alter selectivity and metabolic stability.

Q. Case Study :

  • Methoxy Group Removal : Reduces 5-HT1A affinity by 90% (Ki = 120 nM).
  • Phenoxy Substituent Truncation : Decreases oral bioavailability due to enhanced first-pass metabolism .

What ethical and methodological considerations apply to long-term toxicity studies of (R)-Enciprazine?

Advanced Research Question
Chronic use assessments require adherence to OECD guidelines.

Q. Key Steps :

  • Species Selection : Rats (6-month study) and non-rodents (dogs; 9-month study).
  • Endpoints : Monitor hepatic enzymes, CNS histopathology, and behavioral withdrawal symptoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.